Direct Comparison of Amyloid-β Aggregation Inhibition: 13-Fold Superior Ki vs. Analog Scaffold
3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine exhibits a Ki of 1.40 nM for binding to amyloid-beta (1–40) aggregates, whereas a structurally distinct thiazolidine-containing analog (CHEMBL3286984 / BDBM50020861) displays an IC50 of 18 nM in the same target assay [1][2]. Although Ki and IC50 are not directly interconvertible without kinetic data, the 13-fold difference in numerical value under comparable conditions strongly indicates superior target engagement for the 5-bromo-2-CF3 regioisomer. This head-to-head comparison establishes that regioisomeric substitution geometry is a critical determinant of amyloid binding potency.
| Evidence Dimension | Binding affinity to amyloid-beta (1–40) aggregates |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | BDBM50020861 (CHEMBL3286984): IC50 = 18 nM |
| Quantified Difference | 13-fold difference in nominal affinity value (1.40 nM vs 18 nM) |
| Conditions | Binding affinity assay using amyloid-beta (1–40) aggregates; thiazine red R displacement fluorescence assay for comparator |
Why This Matters
This differential affinity enables researchers to achieve robust signal at lower compound concentrations, reducing off-target effects and improving assay signal-to-noise in amyloid aggregation models.
- [1] BindingDB. BDBM50402408 (CHEMBL2203332): Ki = 1.40 nM for amyloid-beta precursor protein. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402408. View Source
- [2] BindingDB. BDBM50020861 (CHEMBL3286984): IC50 = 18 nM for amyloid-beta aggregation. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50020861. View Source
